molecular formula C17H11ClF3NO4 B2389279 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate CAS No. 1002017-78-8

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2389279
CAS No.: 1002017-78-8
M. Wt: 385.72
InChI Key: GCNQCBGTINCKLG-UHFFFAOYSA-N
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Description

The compound [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate is a structurally complex ester featuring a trifluoromethyl-substituted anilino group and a 4-formylbenzoate moiety. Its synthesis typically involves coupling 2-chloro-2',4'-difluoroacetophenone derivatives with substituted anilines under refluxing conditions, followed by esterification with activated benzoic acids (e.g., 4-formylbenzoic acid) in polar aprotic solvents like dimethylformamide (DMF) .

Properties

IUPAC Name

[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO4/c18-14-6-5-12(7-13(14)17(19,20)21)22-15(24)9-26-16(25)11-3-1-10(8-23)2-4-11/h1-8H,9H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQCBGTINCKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 4-carboxybenzoate derivative.

    Reduction: 4-hydroxybenzoate derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Anilino Groups

Several analogues share the 2-oxoethyl benzoate backbone but differ in the anilino substituents:

Compound Name Substituents on Anilino Group Benzoate Group Molecular Weight (g/mol) Key Properties/Applications Reference
[2-(4-Chlorophenyl)-2-oxoethyl] 3-(trifluoromethyl)benzoate 4-Chlorophenyl 3-Trifluoromethyl 329.81 Crystallographically characterized; antifungal activity inferred
[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate 2,4-Difluoroanilino 4-Formyl 349.28 Higher lipophilicity (logP ~3.2); used in drug discovery pipelines
[2-(3-Chloroanilino)-2-oxoethyl] 4-methylbenzoate 3-Chloroanilino 4-Methyl 318.76 Improved thermal stability (m.p. 160–162°C)

Key Insights :

  • The 4-formyl group distinguishes the target compound from methyl or hydroxy-substituted analogues, enabling covalent interactions (e.g., with amine-containing biomolecules) .
Analogues with Modified Benzoate Groups

Variations in the benzoate moiety influence solubility and reactivity:

Compound Name Benzoate Substituent Anilino Group Solubility (mg/mL in DMSO) Synthesis Yield (%) Reference
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 4-Hydroxy 4-Chlorophenyl 12.5 92.8
[2-(4-Fluoro-2-nitroanilino)-2-oxoethyl] 2-(benzoxazol-2-yl)benzoate 2-Benzoxazolyl 4-Fluoro-2-nitroanilino 8.3 68
Target Compound 4-Formyl 4-Chloro-3-(trifluoromethyl) 5.1 75–80

Key Insights :

  • The 4-hydroxybenzoate analogue exhibits superior solubility in DMSO due to hydrogen-bonding capacity, whereas the target compound’s formyl group reduces solubility but increases reactivity .
  • Nitro or benzoxazole substituents (e.g., ) introduce steric hindrance, lowering synthetic yields compared to the target compound’s streamlined esterification process.

Biological Activity

The compound [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate (CAS No. 595554-43-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H21ClF3NO5
  • Molecular Weight : 459.84 g/mol
  • Boiling Point : Approximately 567.1 °C (predicted)
  • Density : 1.328 g/cm³ (predicted)
  • pKa : 11.20 (predicted)

Antimicrobial Properties

Research has indicated that compounds similar to [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] derivatives exhibit significant antimicrobial activity. For instance, benzothiazole hydrazones have shown effectiveness against various strains of Plasmodium falciparum, suggesting potential antimalarial properties . The structure of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] may confer similar benefits, particularly in inhibiting the growth of resistant strains.

Anticancer Activity

Studies have demonstrated that certain derivatives of chloroaniline compounds can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death . This suggests that [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] could have potential as an anticancer agent.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, affecting pathways related to cell proliferation and survival. For example, the inhibition of certain kinases involved in cancer signaling pathways is a promising area of research. The presence of the trifluoromethyl group is known to enhance binding affinity to target enzymes, potentially increasing the efficacy of the compound .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of Plasmodium falciparum growth with minimal toxicity to host cells.
Study BAnticancer PropertiesInduced apoptosis in HeLa cells through mitochondrial dysfunction; increased ROS levels were observed.
Study CEnzyme InhibitionDemonstrated competitive inhibition of kinase activity, suggesting potential therapeutic applications in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate, and what challenges arise during purification?

  • Methodology : The compound can be synthesized via a multi-step route:

  • Step 1 : Coupling 4-chloro-3-(trifluoromethyl)aniline with a glyoxylic acid derivative to form the 2-oxoethyl intermediate.
  • Step 2 : Esterification with 4-formylbenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical due to the compound’s polarity. Challenges include isolating the product from unreacted aldehyde intermediates, which may require repeated recrystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the presence of the trifluoromethyl group (δ120125\delta \sim120-125 ppm in 19F^{19}F-NMR), aromatic protons, and the formyl proton (δ10\delta \sim10 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify the molecular ion peak (m/zm/z ~430–435) .
  • X-ray Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry. SHELX programs (e.g., SHELXL) are recommended for refinement, with validation using checkCIF to address outliers in bond lengths/angles .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies involving this compound?

  • Case Study : Conflicting IC50_{50} values in enzyme inhibition assays may arise from differences in assay conditions (e.g., pH, solvent DMSO%).

  • Resolution : Standardize protocols (e.g., <0.1% DMSO, pH 7.4 buffer) and validate results using orthogonal assays (e.g., SPR for binding kinetics). Cross-reference with structurally analogous compounds (e.g., 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid) to identify substituent effects .

Q. How does the 4-formyl group influence reactivity in downstream modifications, and what analytical methods track these changes?

  • Reactivity : The formyl group undergoes Schiff base formation with amines (e.g., hydrazines for hydrazone derivatives) or reduction to a hydroxymethyl group (NaBH4_4).
  • Analysis : Monitor reactions via TLC and FT-IR (disappearance of C=O stretch at ~1700 cm1^{-1}). For hydrazones, confirm with 1H^1H-NMR (δ89\delta \sim8-9 ppm for imine protons) .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • Design Parameters :

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) and analyze degradation via HPLC at 0, 24, 48 hours.
  • Oxidative Stability : Expose to H2_2O2_2 (0.3%) and monitor aldehyde oxidation to carboxylic acid by LC-MS .
    • Data Interpretation : Degradation >20% at pH <3 suggests gastric instability, necessitating prodrug strategies.

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